molecular formula C9H13ClN2O3 B2702400 Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 54449-02-4

Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2702400
CAS No.: 54449-02-4
M. Wt: 232.66
InChI Key: LNXYTDACAVHJLJ-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a chloromethyl (-CH₂Cl) substituent at the C4 position, a methyl group at C6, and an ethoxycarbonyl group at C3.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O3/c1-3-15-8(13)7-5(2)11-9(14)12-6(7)4-10/h6H,3-4H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXYTDACAVHJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Oxidized forms of the pyrimidine ring.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Key Synthesis Steps:

  • Reagents : Aldehyde (e.g., chlorobenzaldehyde), ethyl acetoacetate, and urea.
  • Catalyst : p-Toluenesulfonic acid (PTSA) is often used to facilitate the reaction.
  • Conditions : The reaction is typically carried out in ethanol at reflux temperatures.

Biological Activities

Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for various biological activities:

Antimicrobial Activity

Research has indicated that compounds derived from tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of this compound showed activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
Ethyl 4-(chloromethyl)-6-methylGram-positive bacteria
Ethyl 4-(chloromethyl)-6-methylGram-negative bacteria

Anticancer Potential

A series of studies have explored the anticancer properties of related compounds. For example, derivatives have been identified as inhibitors of mitotic kinesin Eg5, which is crucial for cancer cell proliferation.

StudyTargetOutcome
Eg5 Inhibition StudyCancer CellsSignificant inhibition observed

Therapeutic Applications

The diverse biological activities of this compound suggest its potential use in drug development:

  • Antimicrobial Agents : Its effectiveness against bacteria makes it a candidate for developing new antibiotics.
  • Anticancer Drugs : The ability to inhibit cancer cell proliferation positions it as a potential therapeutic agent in oncology.

Case Studies

Several case studies have documented the synthesis and application of this compound:

  • Case Study 1 : A study conducted in 2019 synthesized a related compound via the Biginelli reaction and tested its antibacterial properties against E. coli and Staphylococcus aureus. The results indicated promising activity with minimum inhibitory concentrations (MIC) below standard thresholds for effective treatment.
  • Case Study 2 : Research published in 2020 focused on the anticancer effects of tetrahydropyrimidine derivatives. Compounds were tested in vitro against various cancer cell lines with notable cytotoxic effects reported.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at the C4 Position

The C4 position is critical for modulating electronic, steric, and biological properties. Key analogs and their substituents are summarized below:

Compound C4 Substituent Key Properties/Effects References
Target Compound Chloromethyl (-CH₂Cl) High reactivity for alkylation; potential cytotoxicity due to Cl mobility
Ethyl 4-(5-bromo-2-hydroxyphenyl) analog 5-Bromo-2-hydroxyphenyl Aryl group enhances π-π stacking; Br increases molecular weight and lipophilicity
Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl) Heterocyclic (imidazothiazole) Planar structure improves target binding; Cl enhances electrophilicity
Ethyl 4-(4-bromophenyl)-2-thioxo analog 4-Bromophenyl; thioxo (C=S) Thioxo increases lipophilicity; Br enables cross-coupling reactions
Ethyl 4-(3,4-dimethoxyphenyl) analog 3,4-Dimethoxyphenyl Methoxy groups donate electrons, stabilizing resonance; enhances UV absorption
Ethyl 4-(methoxymethylfuran-2-yl) analog Methoxymethylfuran Oxygen-rich substituent improves solubility; furan participates in H-bonding

Key Observations :

  • Alkyl vs. Aryl : Chloromethyl (alkyl) increases reactivity, while aryl groups (e.g., bromophenyl) enhance steric bulk and intermolecular interactions.
  • Heterocyclic vs. Simple Aryl : Imidazothiazole and furan substituents improve target binding via heteroatom interactions, unlike inert alkyl groups.
  • Electron-Withdrawing vs. Donating Groups : Chloromethyl (electron-withdrawing) polarizes the DHPM core, whereas methoxy (electron-donating) stabilizes resonance structures .

Key Observations :

  • Catalyst Impact : DABCO-based molten salts achieve higher yields (>85%) compared to CuCl₂ (~21%) .
  • Chloromethyl Challenges : Synthesis of the target compound may require careful control to avoid premature alkylation or hydrolysis of the -CH₂Cl group.

Physicochemical Properties

Compound Solubility Melting Point (°C) UV-Vis λₘₐₓ (nm) Notes References
Target Compound Low (nonpolar) Not reported Chloromethyl reduces polarity
Ethyl 4-(3,4-dimethoxyphenyl) analog Moderate (DMSO) 87.8–90.4 280 Methoxy groups enhance solubility
Ethyl 4-(4-bromophenyl)-2-thioxo analog Low (ethanol) Not reported Thioxo increases crystallinity

Key Observations :

  • Polarity : Methoxy and hydroxyl substituents improve solubility in polar solvents (e.g., DMSO), whereas chloromethyl and bromophenyl analogs are more lipophilic.
  • Thermal Stability : Methoxy-substituted analogs exhibit defined melting points (~90°C), suggesting crystalline stability .

Biological Activity

Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through various methods, including cycloaddition reactions and condensation processes. The general synthetic route includes:

  • Formation of Tetrahydropyrimidine Ring : Starting from a suitable aldehyde and a urea derivative.
  • Chloromethylation : Introduction of the chloromethyl group using chloromethyl methyl ether or similar reagents.
  • Esterification : Conversion of the carboxylic acid to an ester form using ethyl alcohol in the presence of acid catalysts.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound could be further developed as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)8
A549 (Lung)15

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
  • DNA Interaction : It has been suggested that this compound can intercalate with DNA, disrupting replication processes.

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics evaluated the antimicrobial properties against multi-drug resistant strains and found that the compound effectively reduced bacterial load in infected models.
  • Anticancer Research : A recent publication in Cancer Letters reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer.

Q & A

Q. Key Considerations :

  • Purity Control : Monitor by TLC or HPLC to detect byproducts like uncyclized intermediates.
  • Workup : Acidic or neutral conditions are critical to avoid decomposition of the chloromethyl group.

How can reaction conditions be optimized to enhance yield and regioselectivity?

Optimization involves:

  • Catalyst Screening : Transition metal catalysts (e.g., FeCl₃) improve cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions with the chloromethyl group.
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 110°C) balances reactivity and stability .

Q. Example Protocol :

ParameterOptimal Condition
CatalystHCl (10 mol%)
SolventEthanol (reflux)
Reaction Time12–18 hours
Yield65–75% (typical)

What advanced techniques are used for structural elucidation and conformational analysis?

  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELX programs (e.g., SHELXL97) refine structures with R-factors < 0.05 .
  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict molecular electrostatic potentials (MESP) and frontier orbitals, validating experimental UV-Vis and NMR data .

Case Study :
In related dihydropyrimidinones, the tetrahydropyrimidine ring adopts a boat conformation , stabilized by N–H···O hydrogen bonds forming R₂²(8) motifs .

How do substituents like chloromethyl influence biological activity?

The chloromethyl group enhances electrophilicity , facilitating interactions with biological targets. For example:

  • Antitubercular Activity : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) show IC₅₀ values < 1 µM against Mycobacterium tuberculosis H37Rv, surpassing isoniazid in some cases .
  • Thymidine Phosphorylase Inhibition : Chlorinated analogs exhibit competitive inhibition (Kᵢ ~ 0.014 µM) due to hydrophobic pocket interactions .

Q. Structure-Activity Relationship (SAR) Guidelines :

Substituent PositionBioactivity Trend
4-Chloromethyl↑ Cytotoxicity, ↑ Enzymatic Kᵢ
6-MethylStabilizes ring conformation

How to resolve discrepancies between experimental and computational data?

  • Validation Steps :
    • Cross-check DFT-predicted bond lengths/angles with crystallographic data (< 0.05 Å deviation acceptable) .
    • Reassess solvent effects in TD-DFT calculations if UV-Vis λ_max mismatches experimental values.
    • Use Hirshfeld surface analysis to quantify intermolecular interactions overlooked in gas-phase computations .

Example : In ethyl 4-(3,4-dimethoxyphenyl) derivatives, MESP maps revealed charge localization discrepancies between theory and X-ray-derived electron density .

What strategies improve selectivity in metal-sensing applications?

  • Nanoparticle Modification : Silver nanoparticles functionalized with β-cyclodextrin inclusion complexes enhance selectivity for Hg²⁺ detection (LOD ~ 10 nM) via π-π stacking and halogen interactions .
  • Derivatization : Introduce thiol or carboxylate groups to the pyrimidinone core for chelation-enhanced fluorescence .

How to design derivatives for high-throughput biological screening?

  • Library Design :
    • Diversity : Vary substituents at positions 4 (aryl/alkyl) and 2 (oxo/thioxo).
    • Synthetic Feasibility : Use parallel synthesis with automated liquid handlers.
  • Screening Protocol :
    • Primary Assay : Microplate-based MIC determination against M. tuberculosis.
    • Secondary Assay : Cytotoxicity profiling on HEK-293 cells (CC₅₀ > 50 µM desirable) .

What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct Formation : Chloromethyl groups may undergo hydrolysis to hydroxymethyl derivatives; use anhydrous conditions and inert atmospheres.
  • Purification : Column chromatography on silica gel (hexane/EtOAc gradient) achieves >95% purity. Avoid prolonged heating during solvent removal .

How to interpret conflicting bioactivity data across studies?

  • Data Triangulation :
    • Compare assay conditions (e.g., bacterial strain variability in antitubercular studies).
    • Normalize IC₅₀ values to reference compounds (e.g., isoniazid) .
  • Meta-Analysis : Use QSAR models to identify outliers due to substituent electronic effects .

What computational tools predict metabolic stability of derivatives?

  • ADMET Prediction : SwissADME or pkCSM estimate metabolic pathways (e.g., CYP3A4-mediated oxidation of chloromethyl groups).
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin to predict plasma half-life .

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